

Chemical and physical properties of Firazorexton hydrate

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Compound of Interest

Compound Name: *Firazorexton hydrate*

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Firazorexton Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton hydrate, also known as TAK-994, is a potent and selective oral agonist of the orexin 2 receptor (OX2R).^[1] Developed for the treatment of narcolepsy, it has demonstrated the ability to promote wakefulness and reduce narcolepsy-like symptoms in preclinical models. This document provides an in-depth overview of the chemical and physical properties of **Firazorexton hydrate**, its mechanism of action, and detailed experimental protocols for key in vitro assays.

Chemical and Physical Properties

Firazorexton hydrate is the sesquihydrate form of Firazorexton. The compound is a white to off-white solid. A summary of its known chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Firazorexton and its Hydrate

Property	Value	Source
Chemical Name	N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide	IUPHAR/BPS Guide
Synonyms	TAK-994	MedChemExpress[1]
Molecular Formula (Free Base)	C ₂₂ H ₂₅ F ₃ N ₂ O ₄ S	MedChemExpress
Molecular Weight (Free Base)	470.51 g/mol	MedChemExpress
Molecular Formula (Sesquihydrate)	C ₂₂ H ₂₅ F ₃ N ₂ O ₄ S · 1.5H ₂ O	AbMole BioScience
Molecular Weight (Sesquihydrate)	497.53 g/mol	AbMole BioScience[2]
CAS Number (Hydrate)	2861934-86-1	AbMole BioScience[2]
IUPAC Name	N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide	IUPHAR/BPS Guide
InChI	InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1	Wikipedia[3]
InChIKey	VOSAWOSMGPKQEQ-OALUTQOASA-N	Wikipedia[3]

SMILES	<chem>CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)O</chem>	Wikipedia[3]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	AbMole BioScience[2]
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	AbMole BioScience[2], MedChemExpress[4]

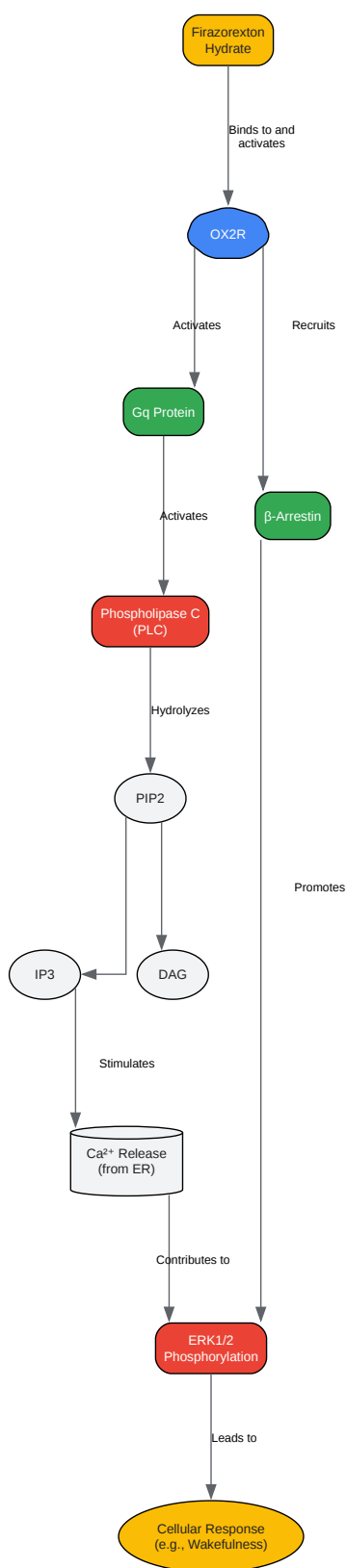
Mechanism of Action and Signaling Pathway

Firazorexton is a selective agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). It exhibits over 700-fold selectivity for OX2R over the orexin 1 receptor (OX1R).[5][6][7][8][9] The binding of Firazorexton to OX2R initiates a cascade of intracellular signaling events.

Upon activation, OX2R can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The primary signaling pathway for orexin receptors involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

In addition to G-protein dependent signaling, Firazorexton-induced OX2R activation also leads to the recruitment of β -arrestin. This interaction is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades. One of the key downstream effects of both G-protein and β -arrestin pathways is the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a member of the mitogen-activated protein kinase (MAPK) family.

The following diagram illustrates the signaling pathway of Firazorexton at the OX2R:



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Firazorexton signaling at the OX2R.

Table 2: In Vitro Activity of **Firazorexton Hydrate**

Assay	Cell Line	EC ₅₀	Source
Calcium Mobilization	hOX2R/CHO-K1	19 nM	MedChemExpress[1]
β-Arrestin Recruitment	hOX2R/CHO-EA	100 nM	MedChemExpress[1]
ERK1/2 Phosphorylation	hOX2R/CHO-EA	170 nM	MedChemExpress[1]

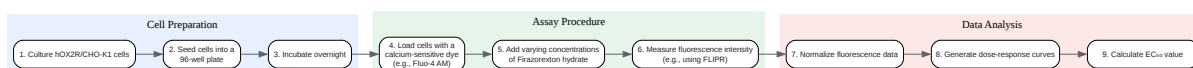
Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **Firazorexton hydrate** are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of OX2R by Firazorexton.

Experimental Workflow:



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Workflow for Calcium Mobilization Assay.

Methodology:

- Cell Culture: Maintain human orexin 2 receptor expressing Chinese Hamster Ovary (hOX2R/CHO-K1) cells in appropriate culture medium supplemented with fetal bovine serum

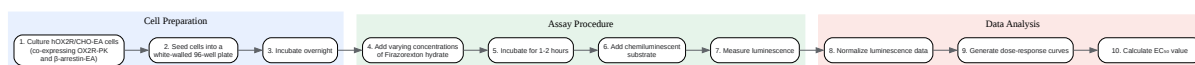
and antibiotics.

- **Cell Seeding:** Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately 1 hour.
- **Compound Addition:** Prepare serial dilutions of **Firazorexton hydrate**. Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.
- **Fluorescence Measurement:** Immediately measure the change in fluorescence intensity over time. The peak fluorescence response is used for analysis.
- **Data Analysis:** Normalize the fluorescence data to the baseline before compound addition. Plot the normalized response against the logarithm of the **Firazorexton hydrate** concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.^[10]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated OX2R.

Experimental Workflow:



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Workflow for β-Arrestin Recruitment Assay.

Methodology:

- **Cell Culture:** Use a cell line engineered to co-express the OX2R fused to a ProLink™ (PK) tag and β -arrestin fused to an Enzyme Acceptor (EA) tag (e.g., hOX2R/CHO-EA).
- **Cell Seeding:** Plate the cells in a white-walled 96-well plate and incubate overnight.
- **Compound Addition:** Add serial dilutions of **Firazorexton hydrate** to the cells.
- **Incubation:** Incubate the plate at 37°C for a period sufficient to allow for β -arrestin recruitment (typically 1-2 hours).
- **Detection:** Add a chemiluminescent substrate for the complemented enzyme (formed upon β -arrestin recruitment).
- **Luminescence Measurement:** Measure the luminescence signal using a plate reader.
- **Data Analysis:** Normalize the data and generate dose-response curves to calculate the EC₅₀ value.^[11]

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector of OX2R signaling.

Experimental Workflow:



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Workflow for ERK1/2 Phosphorylation Assay.

Methodology:

- **Cell Culture and Seeding:** Culture and seed hOX2R/CHO-EA cells as described in the previous protocols.
- **Serum Starvation:** Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
- **Compound Stimulation:** Treat the cells with various concentrations of **Firazorexton hydrate** for a short period (e.g., 5-10 minutes).
- **Cell Lysis:** Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates.
- **Western Blotting:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
 - After visualization, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
- **Data Analysis:** Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each concentration of **Firazorexton hydrate**. Generate a dose-response curve and calculate the EC₅₀ value.[\[12\]](#)

Conclusion

Firazorexton hydrate is a valuable research tool for studying the orexin system and its role in regulating sleep and wakefulness. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound. It is important to note that while Firazorexton showed promise in preclinical and early clinical studies, its clinical development was discontinued due to safety concerns, specifically drug-

induced liver injury.[3] This highlights the importance of thorough safety and toxicity assessments in drug development.

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